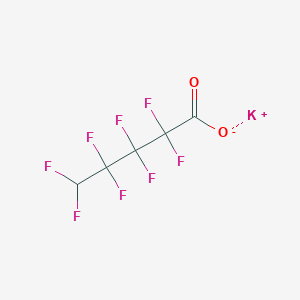

Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate

Description

Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate is a per- and polyfluoroalkyl substance (PFAS) derived from its parent acid, 2,2,3,3,4,4,5,5-octafluoropentanoic acid (CAS 376-72-7). The compound is characterized by a five-carbon backbone with eight fluorine atoms replacing hydrogen atoms, resulting in high thermal and chemical stability due to strong C–F bonds. Its potassium salt form enhances water solubility, making it suitable for applications requiring polar solvents .

Molecular Formula: C₅HF₈O₂K Molecular Weight: ~286.1 g/mol (calculated from parent acid data) . CAS Registry Number: 376-72-7 (parent acid); the potassium salt’s CAS is inferred from structural analogs (e.g., potassium perfluorooctanoate: 2395-00-8) .

Properties

IUPAC Name |

potassium;2,2,3,3,4,4,5,5-octafluoropentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F8O2.K/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15;/h1H,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIGGAHZHKMSGY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF8KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate typically involves the fluorination of corresponding organic precursors. One common method includes the reaction of potassium bifluoride (KHF2) with organoboronic acids, which serves as an efficient fluorinating agent . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate may involve large-scale fluorination processes using advanced fluorinating agents and reactors designed to handle highly reactive fluorine compounds. The production process is optimized for yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated carbon chain.

Common Reagents and Conditions

Common reagents used in reactions with Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted fluorinated compounds, while oxidation reactions could produce higher oxidation state derivatives .

Scientific Research Applications

Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate has a wide range of applications in scientific research:

Chemistry: It is used to study surface tension and interfacial phenomena, contributing to the understanding of molecular interactions at surfaces.

Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the behavior of fluorinated molecules in biological systems.

Industry: The compound is used in nanotechnology and material science, where it contributes to the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can influence the compound’s behavior in various chemical and biological systems, affecting molecular pathways and processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a) Potassium Perfluorooctanoate (PFOA-K, CAS 2395-00-8)

- Structure : Eight-carbon chain (C8) with full fluorination except the terminal carboxylate group.

- Molecular Formula : C₈F₁₅O₂K

- Molecular Weight : 414.1 g/mol .

- Comparison: PFOA-K has a longer carbon chain (C8 vs. Regulatory Status: PFOA is restricted under the Stockholm Convention due to toxicity concerns; shorter-chain alternatives like C5 compounds may face less stringent regulations .

b) Ammonium 2,2,3,3,4,4,5,5-Octafluorovalerate (CAS 22715-45-3)

- Structure : Same fluorination pattern as the potassium salt but with an ammonium cation.

- Molecular Formula : C₅H₄F₈O₂N

- Molecular Weight : 265.1 g/mol .

- Comparison :

c) 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CAS 355-80-6)

- Structure : Alcohol derivative with a hydroxyl group instead of a carboxylate.

- Molecular Formula : C₅H₄F₈O

- Molecular Weight : 232.07 g/mol .

- Comparison: The alcohol form is less water-soluble and more lipophilic, making it suitable for non-polar industrial applications. Toxicity: Alcohol derivatives may exhibit different metabolic pathways compared to carboxylates .

Physicochemical Properties

| Property | Potassium 2,2,3,3,4,4,5,5-Octafluoropentanoate | PFOA-K (C8) | Ammonium Octafluorovalerate | 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol |

|---|---|---|---|---|

| Molecular Formula | C₅HF₈O₂K | C₈F₁₅O₂K | C₅H₄F₈O₂N | C₅H₄F₈O |

| Molecular Weight (g/mol) | 286.1 | 414.1 | 265.1 | 232.07 |

| Solubility in Water | High | Moderate | Moderate | Low |

| Thermal Stability | High (C–F bonds) | Very High (C–F bonds) | High | Moderate |

| Primary Applications | Surfactants, coatings | Firefighting foams | Emulsifiers | Solvents, lubricants |

Environmental and Regulatory Considerations

- Persistence : Shorter-chain PFAS (C5) degrade faster than C8 analogs but remain environmentally persistent .

- Toxicity: Limited data exist for the C5 potassium salt, but PFAS broadly are linked to endocrine disruption and immunotoxicity.

- Regulatory Trends : The EU’s REACH regulation and the U.S. EPA are increasingly scrutinizing all PFAS, including shorter-chain variants .

Biological Activity

Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate is a fluorinated compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are known for their unique chemical properties, including high stability and resistance to degradation, which contribute to their widespread use in various industrial applications. This article provides a comprehensive overview of the biological activity of potassium 2,2,3,3,4,4,5,5-octafluoropentanoate based on recent research findings.

Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate is characterized by its fully fluorinated carbon chain. The presence of fluorine atoms enhances its lipophilicity and bioaccumulation potential. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C5K F8 O2 |

| Molecular Weight | 314.13 g/mol |

| Solubility | Soluble in water |

| Stability | Highly stable under normal conditions |

The biological activity of potassium 2,2,3,3,4,4,5,5-octafluoropentanoate primarily involves its interaction with cellular membranes and proteins. Studies have shown that the compound can disrupt lipid bilayers due to its amphiphilic nature. This disruption can lead to altered cellular permeability and potential cytotoxic effects.

Toxicological Studies

Research has indicated that exposure to PFAS compounds can lead to various toxicological effects. A study assessing the impact of several PFAS on human cell lines found that potassium 2,2,3,3,4,4,5,5-octafluoropentanoate exhibited:

- Cytotoxicity : Significant cell death was observed at higher concentrations.

- Endocrine Disruption : The compound showed potential for interfering with hormone signaling pathways.

Case Studies

-

Case Study on Liver Toxicity :

A study published in Environmental Health Perspectives assessed the liver toxicity of various PFAS compounds in animal models. Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate was found to induce hepatic steatosis at doses above 10 mg/kg body weight. This finding suggests a dose-dependent relationship between exposure levels and liver toxicity. -

Case Study on Developmental Effects :

Research conducted on zebrafish embryos revealed that exposure to potassium 2,2,3,3,4,4,5,5-octafluoropentanoate resulted in developmental abnormalities such as impaired swim bladder formation and altered heart rate. These effects underscore the compound's potential impact on developmental processes.

Environmental Impact

Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate has been detected in various environmental matrices including water and soil. Its persistence in the environment raises concerns about bioaccumulation in aquatic organisms and subsequent trophic transfer to higher organisms.

Bioaccumulation Studies

A study examining the bioaccumulation potential of PFAS in fish species found that potassium 2,2,3,3,4,4,5,5-octafluoropentanoate had a bioconcentration factor (BCF) greater than 1000 in certain species. This indicates a significant risk for ecological systems where these compounds are present.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.